molecular formula C21H15ClN2O2 B4916242 3-chloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

3-chloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B4916242
M. Wt: 362.8 g/mol
InChI Key: DBOIXNOONWCYGI-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoxazole ring fused with a benzamide structure, which includes a chlorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Amidation: The final step involves the formation of the benzamide structure by reacting the chlorinated benzoxazole with 2-methylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using direct amidation methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzoxazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound may be used as a probe in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: It can be utilized in the synthesis of advanced polymers or as a precursor for other chemical compounds with industrial relevance.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methylphenyl)benzamide
  • 3-chloro-N-(3-methylphenyl)benzamide
  • 2-chloro-3-methoxy-N-(2-methylphenyl)benzamide

Uniqueness

3-chloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties compared to other benzamide derivatives. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c1-13-5-2-3-8-17(13)21-24-18-12-16(9-10-19(18)26-21)23-20(25)14-6-4-7-15(22)11-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOIXNOONWCYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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